N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-22-16(15-6-4-5-9-21-15)11-20(23-13)28-12-19(25)24-14-7-8-17(26-2)18(10-14)27-3/h4-11H,12H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEKYCKLGPEIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Overview
Recent studies have identified N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide as a promising candidate for anticonvulsant therapy. The compound has demonstrated a multifactor mechanism of action, making it suitable for treating epilepsy.
Experimental Findings
- In Vivo Studies : Research conducted on animal models showed that Epirimil significantly reduced seizure frequency and duration. The rotarod test indicated improved motor coordination, suggesting a favorable safety profile .
- Molecular Docking : In silico studies revealed that the compound interacts effectively with various anticonvulsant biotargets, enhancing its potential efficacy .
Case Study
A study published in Research Results in Pharmacology highlighted the synthesis and pharmacological evaluation of Epirimil, indicating its potential as an active pharmaceutical ingredient with significant anticonvulsant properties .
Research Findings
- Telomerase Inhibition : In vitro assays demonstrated that Epirimil effectively inhibited telomerase activity in gastric cancer cell lines, with IC50 values comparable to established anticancer agents .
- Structure-Activity Relationship (SAR) : The compound's structure was optimized to enhance its anticancer efficacy, demonstrating that modifications in the pyrimidine and phenyl rings can significantly impact biological activity .
Data Summary
| Study | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| Zheng et al. | SGC-7901 | 2.3 ± 0.07 | Significant telomerase inhibition |
| Zhang et al. | HEPG2 | 1.18 ± 0.14 | Most potent among tested derivatives |
Overview
The anti-inflammatory properties of this compound have also been investigated, revealing its potential as an anti-inflammatory agent.
Experimental Evidence
- In Vitro Studies : The compound showed significant inhibition of COX enzymes, which are crucial mediators in inflammatory processes .
- In Vivo Models : Animal studies demonstrated a reduction in paw edema and granuloma formation, indicating effective anti-inflammatory action .
Case Study Insights
A comprehensive review highlighted various pyrimidine derivatives' anti-inflammatory effects, positioning Epirimil among the promising candidates for further development .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in research or therapeutic use.
Comparison with Similar Compounds
Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate (Compound 1)
Structural Differences :
- Core : Pyrimidine with a thietan-3-yloxy group instead of pyridin-2-yl.
- Linker : Ethyl ester instead of thioacetamide.
- Substituents : Lacks the 3,4-dimethoxyphenyl group.
Functional Implications :
- Absence of the pyridinyl and dimethoxyphenyl moieties likely diminishes target engagement with GABA-aminotransferase and glutamate receptors, critical for Epirimil’s anticonvulsant activity .
3-Amino-5-Methyl-4-Oxo-N-Phenyl-2-Thioxo-1,2,3,4-Tetrahydrothieno[2,3-d]Pyrimidine-6-Carboxamides
Structural Differences :
- Core: Thieno[2,3-d]pyrimidine instead of pyrimidine.
- Functional Groups : Includes a thioxo group and carboxamide substituent.
Functional Implications :
Conventional Anticonvulsants (e.g., Phenytoin, Valproate)
Mechanistic Differences :
Efficacy :
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, commonly referred to as Epirimil , has garnered attention in pharmacological research for its potential as an anticonvulsant agent. This article delves into the biological activity of Epirimil, highlighting its synthesis, pharmacological properties, and experimental findings.
Synthesis and Structural Analysis
Epirimil is synthesized through a series of chemical reactions involving pyridine and pyrimidine derivatives. The structural characterization includes techniques such as:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the molecular structure.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Employed for purity analysis and molecular weight determination.
The molecular formula of Epirimil is with a molecular weight of 382.44 g/mol. The compound features a thioacetamide linkage that is crucial for its biological activity.
Anticonvulsant Activity
Recent studies have indicated that Epirimil exhibits significant anticonvulsant properties. The following key findings summarize its biological activity:
- In Vivo Studies : Epirimil was tested in animal models using the maximal electroshock (MES) test, demonstrating effective seizure protection with an effective dose (ED50) calculated at 10.5 mg/kg and a therapeutic index showing low toxicity (TD50 = 120 mg/kg) .
- Behavioral Assessment : Behavioral tests indicated that Epirimil did not significantly alter the animals' psycho-emotional states or increase anxiety levels, suggesting a favorable safety profile .
- Molecular Docking Studies : Computational analyses revealed that Epirimil has a high affinity for specific anticonvulsant targets, indicating a multifactorial mechanism of action .
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of Epirimil was assessed to evaluate its drug-likeness:
| Property | Value |
|---|---|
| Lipophilicity (Log P) | 3.36 |
| Molecular Weight | 382.44 g/mol |
| H-bond Acceptors | 6 |
| H-bond Donors | 1 |
| Bioavailability Score | 0.55 |
| CNS Permeability | Yes |
| Toxicity Class | IV (low toxicity) |
These parameters suggest that Epirimil is a viable candidate for further development as an anticonvulsant due to its favorable pharmacokinetic profile .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to Epirimil:
- Anticonvulsant Mechanisms : A study highlighted the role of pyrimidine derivatives in modulating neurotransmitter systems involved in seizure activity, reinforcing the potential of Epirimil as a therapeutic agent .
- Comparative Analysis : In comparison with other anticonvulsants, Epirimil showed superior efficacy in preclinical models, particularly in reducing seizure frequency without significant side effects .
- Future Directions : Ongoing research aims to explore the structure-activity relationship (SAR) of similar compounds to optimize their anticonvulsant properties further .
Q & A
Basic Question: What are the standard synthetic routes for N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step reactions:
Thioether formation : Reacting 2-methyl-6-(pyridin-2-yl)pyrimidin-4-thiol with 2-chloroacetamide derivatives under alkaline conditions (e.g., NaH or K₂CO₃ in DMF) to form the thioacetamide core .
Acylation : Introducing the N-(3,4-dimethoxyphenyl) group via nucleophilic substitution or condensation with 3,4-dimethoxyaniline, often using coupling agents like EDCI/HOBt .
Optimization :
- Temperature : Controlled heating (60–80°C) minimizes side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates .
- Catalysts : Triethylamine or NaH improves yield by neutralizing HCl byproducts .
Basic Question: What analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?
Answer:
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at δ 3.7–3.9 ppm, pyrimidine protons at δ 8.1–8.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₂H₂₃N₃O₃S: 430.14) .
- X-ray crystallography : Resolves ambiguities in stereochemistry or hydrogen bonding patterns, as seen in analogous pyrimidine derivatives .
Advanced Question: How can conflicting biological activity data for structural analogs be systematically analyzed?
Answer:
Contradictions in activity (e.g., antimicrobial vs. anticancer) arise from:
- Substituent effects : Minor structural changes (e.g., replacing methoxy with chloro groups) alter target binding. Compare analogs like N-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide (antiviral) vs. N-(4-Chlorophenyl)-2-thioacetamide (anticancer) .
- Assay variability : Standardize protocols (e.g., IC₅₀ measurements in kinase inhibition assays) and validate using positive controls .
- Computational modeling : Perform docking studies to correlate activity with binding affinity to targets like EGFR or CDK2 .
Advanced Question: What strategies improve the yield of the thioacetamide coupling step, and how are byproducts mitigated?
Answer:
Yield enhancement :
- Molar ratios : Use a 1.2:1 excess of 2-chloroacetamide to thiol to drive the reaction .
- Catalytic additives : Add KI (10 mol%) to facilitate nucleophilic substitution .
Byproduct mitigation : - Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) removes unreacted starting materials .
- In situ monitoring : TLC or HPLC tracks reaction progress, enabling timely termination to prevent over-alkylation .
Advanced Question: How does the compound’s thieno-pyrimidine core influence its pharmacokinetic properties, and what modifications enhance bioavailability?
Answer:
- Lipophilicity : The thieno-pyrimidine core increases logP, favoring membrane permeability but reducing aqueous solubility.
- Modifications :
- Methoxy groups : Enhance solubility via hydrogen bonding (e.g., 3,4-dimethoxyphenyl) .
- Pyridine substitution : Introducing polar groups (e.g., -OH at pyridin-2-yl) improves water solubility without compromising target binding .
- Prodrug strategies : Esterify the acetamide group to enhance absorption, followed by enzymatic cleavage in vivo .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Answer:
SAR insights from analogs include:
| Modification | Effect on Activity | Example |
|---|---|---|
| Methoxy position | 3,4-Dimethoxy enhances kinase inhibition | N-(3,4-dimethoxyphenyl) > N-(4-methoxyphenyl) in EGFR inhibition |
| Pyrimidine substitution | Methyl at C2 improves metabolic stability | 2-methyl-6-(pyridin-2-yl)pyrimidine vs. unsubstituted |
| Thioether replacement | Replacing S with O reduces activity | Thioacetamide > acetamide in cytotoxicity assays |
Advanced Question: What computational methods are employed to predict metabolite formation and toxicity?
Answer:
- In silico tools : Use ADMET Predictor™ or GLORYx to identify likely metabolites (e.g., oxidation of thioether to sulfoxide) .
- Density Functional Theory (DFT) : Calculates activation energies for metabolic pathways, prioritizing labile sites .
- Toxicity prediction : QSAR models correlate structural motifs (e.g., pyrimidine rings) with hepatotoxicity or genotoxicity risks .
Advanced Question: How do crystallographic data resolve discrepancies in proposed molecular conformations?
Answer:
- X-ray diffraction : Confirms dihedral angles between pyrimidine and aryl groups (e.g., 12.8° twist in analogous N-(2-fluorophenyl) derivatives) .
- Hydrogen bonding : Identifies stabilizing interactions (e.g., N–H⋯O bonds in polymorphs) that affect solubility and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
